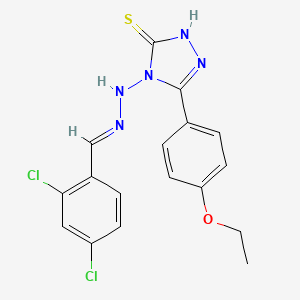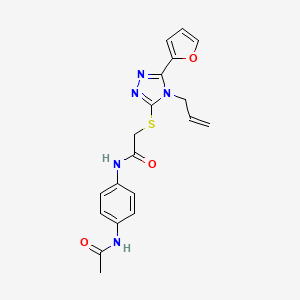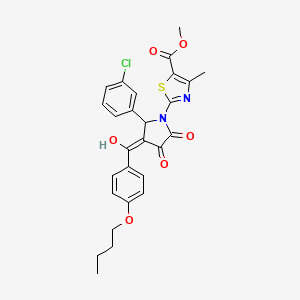
4-(2-(2,4-Dichlorobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2,4-Diclorobencilideno)hidracilo)-5-(4-etoxi fenil)-4H-1,2,4-triazol-3-tiol es un compuesto orgánico complejo que pertenece a la clase de derivados del triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol, un grupo diclorobencilideno y un grupo etoxi fenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-(2,4-Diclorobencilideno)hidracilo)-5-(4-etoxi fenil)-4H-1,2,4-triazol-3-tiol normalmente implica los siguientes pasos:
Formación del intermedio hidrazona: La reacción comienza con la condensación de 2,4-diclorobenzaldehído con hidrato de hidrazina para formar la hidrazona correspondiente.
Ciclización: La hidrazona se somete luego a ciclización con isoticianato de 4-etoxi fenil en presencia de una base como el etóxido de sodio. Este paso conduce a la formación del anillo de triazol.
Introducción del grupo tiol: Finalmente, el grupo tiol se introduce tratando el intermedio con un agente tiolante como el sulfuro de hidrógeno o la tiourea en condiciones ácidas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2-(2,4-Diclorobencilideno)hidracilo)-5-(4-etoxi fenil)-4H-1,2,4-triazol-3-tiol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo tiol se puede oxidar para formar disulfuros o ácidos sulfónicos.
Reducción: El grupo diclorobencilideno se puede reducir al grupo bencilo correspondiente.
Sustitución: Los átomos de cloro en el grupo diclorobencilideno se pueden sustituir con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, hipoclorito de sodio y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como la azida de sodio, la tiourea o las aminas primarias.
Productos principales
Oxidación: Disulfuros, ácidos sulfónicos.
Reducción: Derivados del bencilo.
Sustitución: Diversos derivados sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-(2-(2,4-Diclorobencilideno)hidracilo)-5-(4-etoxi fenil)-4H-1,2,4-triazol-3-tiol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto exhibe propiedades antimicrobianas y antifúngicas, lo que lo convierte en un candidato para el desarrollo de nuevos antibióticos.
Medicina: Tiene potencial como agente anticancerígeno debido a su capacidad de inhibir ciertas enzimas y vías involucradas en la proliferación de células cancerosas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como inhibidores de la corrosión o estabilizadores UV.
Mecanismo De Acción
El mecanismo de acción de 4-(2-(2,4-Diclorobencilideno)hidracilo)-5-(4-etoxi fenil)-4H-1,2,4-triazol-3-tiol implica su interacción con varios objetivos moleculares:
Inhibición enzimática: El compuesto puede inhibir enzimas como las topoisomerasas y las quinasas, que son cruciales para la replicación del ADN y la división celular.
Modulación de la vía: Puede modular las vías de señalización involucradas en la proliferación celular, la apoptosis y la respuesta al estrés.
Generación de especies reactivas de oxígeno (ROS): El compuesto puede inducir la generación de ROS, lo que lleva a estrés oxidativo y muerte celular en células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(2-(2,4-Diclorobencilideno)hidrazino)-N-(4-etoxi fenil)-2-oxoacetamida
- 4-(2-(2,4-Diclorobencilideno)hidrazino)-N-(3-metil fenil)-4-oxobutanamida
Singularidad
4-(2-(2,4-Diclorobencilideno)hidracilo)-5-(4-etoxi fenil)-4H-1,2,4-triazol-3-tiol es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia del anillo de triazol y el grupo tiol lo convierte en un compuesto versátil para diversas aplicaciones, distinguiéndolo de otros compuestos similares.
Propiedades
Número CAS |
624724-97-6 |
|---|---|
Fórmula molecular |
C17H15Cl2N5OS |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-2-25-14-7-4-11(5-8-14)16-21-22-17(26)24(16)23-20-10-12-3-6-13(18)9-15(12)19/h3-10,23H,2H2,1H3,(H,22,26)/b20-10+ |
Clave InChI |
LEJPYBDNQFAMBA-KEBDBYFISA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-hexyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12027841.png)
![3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12027849.png)
![[4-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate](/img/structure/B12027853.png)

![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027864.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B12027871.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027886.png)
![2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B12027900.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12027903.png)
![(5E)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12027907.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B12027911.png)

